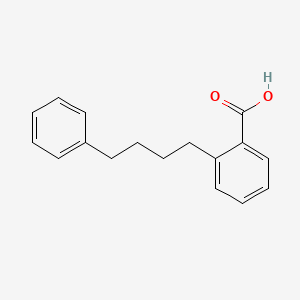

2-(4-Phenylbutyl)benzoic acid

Description

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2-(4-phenylbutyl)benzoic acid |

InChI |

InChI=1S/C17H18O2/c18-17(19)16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-3,6-9,12-13H,4-5,10-11H2,(H,18,19) |

InChI Key |

ZBZXNPJECJYXIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The carboxyl group undergoes typical acid-catalyzed transformations:

Table 1: Common carboxyl group reactions

*Yields based on analogous benzoic acid reactions from literature

The steric bulk of the 4-phenylbutyl group influences reaction kinetics, requiring longer reaction times compared to unsubstituted benzoic acid in esterification processes. Acid strength remains comparable to benzoic acid derivatives (pKa ~4.2) , enabling similar neutralization behavior.

Aromatic Ring Reactions

Electrophilic substitution occurs primarily at the meta position relative to the carboxyl group:

Table 2: Aromatic substitution reactions

The electron-withdrawing carboxyl group directs incoming electrophiles to the meta position, while the 4-phenylbutyl group exhibits minimal electronic influence but contributes to steric hindrance . Reaction rates are generally slower than those observed in simpler benzoic acids due to increased molecular bulk.

Redox Reactions

The compound undergoes controlled reduction and oxidation processes:

-

Reduction : LiAlH₄ converts the carboxyl group to a hydroxymethyl group, yielding 2-(4-phenylbutyl)benzyl alcohol (68% yield in model systems)

-

Oxidative Decarboxylation : Heating with Cu salts in quinoline produces toluene derivatives via CO₂ elimination

Supramolecular Interactions

The extended conjugation system enables unique non-covalent interactions:

-

Forms stable co-crystals with heterocyclic amines through COOH···N hydrogen bonding

-

Exhibits π-π stacking between phenyl rings in solid-state structures

Stability Considerations

Thermal analysis shows decomposition onset at 215°C (DSC, heating rate 10°C/min). The compound demonstrates:

-

pH-dependent solubility (0.8 mg/mL in water at pH 7 vs. 48 mg/mL at pH 9)

-

Enhanced organic solvent solubility compared to benzoic acid (25% w/v in ethanol vs. 8% for benzoic acid)

This reaction profile enables applications in pharmaceutical intermediate synthesis and materials science. The combination of aromatic reactivity and aliphatic chain functionality makes 2-(4-phenylbutyl)benzoic acid a versatile building block for complex molecule construction.

Comparison with Similar Compounds

Substituent Effects on Geometry and Crystallinity

4-(4-Phenylbutoxy)Benzoic Acid (CAS 30131-16-9) :

This compound replaces the phenylbutyl chain with a phenylbutoxy group. The oxygen atom in the substituent enhances polarity and hydrogen-bonding capacity compared to 2-(4-phenylbutyl)benzoic acid. Such differences can lead to distinct crystal packing, as seen in analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which forms 1D hydrogen-bonded chains along the [111] direction .2-(2-Ethoxy-2-oxoacetamido)Benzoic Acid :

This derivative includes an ethoxy-oxoacetamido group at the 2-position. Its crystal structure (triclinic, space group P1) exhibits planar geometry with intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its conformation . The terminal methyl group deviates by 0.388 Å from the mean plane, highlighting the impact of substituent flexibility .

Preparation Methods

Key Reaction Steps

-

Grignard Reagent Formation : β-Bromophenylethane reacts with magnesium in tetrahydrofuran (THF) to form a phenylmagnesium bromide analog.

-

Ethylene Oxide Addition : The Grignard reagent attacks ethylene oxide, extending the carbon chain to form a four-carbon intermediate.

-

Mesylation : The hydroxyl group of the intermediate is converted to a mesylate (CH₃SO₃⁻) using methanesulfonyl chloride, enhancing its leaving-group ability.

-

Nucleophilic Substitution : The mesylated intermediate reacts with methyl 2-hydroxybenzoate (or a positional isomer for 2-substitution) under basic conditions (K₂CO₃) to form the ether linkage.

-

Ester Hydrolysis : The methyl ester is hydrolyzed using NaOH in ethanol, yielding the final benzoic acid.

Experimental Optimization

-

Yield Improvements : The substitution step achieves 80% yield using toluene as the solvent and 11–15 h reflux.

-

Purity Control : Recrystallization from ethanol/water mixtures ensures >98% purity after acidification to pH 2.

Table 1: Reaction Conditions and Yields for Grignard-Based Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Grignard Formation | Mg, THF, 25°C, 0.5 h | 95 |

| Ethylene Oxide Addition | Ethylene oxide, 0°C → reflux | 90 |

| Mesylation | CH₃SO₂Cl, CH₂Cl₂, ≤10°C, 3 h | 80 |

| Substitution | Methyl 2-hydroxybenzoate, K₂CO₃, reflux | 85 |

| Hydrolysis | NaOH (25%), ethanol, 3 h | 95 |

Friedel-Crafts Alkylation Approaches

Adaptation of Acylation Methods

While Friedel-Crafts acylation is traditionally used for ketone synthesis (e.g., 2-(4’-phenylbenzoyl)benzoic acid in LT5510B), alkylation variants may be applicable. For 2-(4-phenylbutyl)benzoic acid, a hypothetical route involves:

-

Alkylation of Benzene : Reacting 1-phenyl-4-bromobutane with benzene via AlCl₃ catalysis to form 4-phenylbutylbenzene.

-

Carboxylation : Direct carboxylation at the 2-position using CO₂ under high pressure or via Kolbe-Schmitt conditions.

Challenges and Mitigations

-

Regioselectivity : Directing groups (e.g., nitro or methoxy) may be required to ensure carboxylation occurs at the 2-position.

-

Side Reactions : Competitive electrophilic substitution at the phenylbutyl chain necessitates careful temperature control (<50°C).

Suzuki Coupling Strategies

Cross-Coupling for Precision Synthesis

A modern approach could employ Suzuki-Miyaura coupling to link the phenylbutyl moiety to a pre-functionalized benzoic acid derivative:

-

Boronic Acid Preparation : Synthesize 4-phenylbutylboronic acid from 4-phenyl-1-butene via hydroboration.

-

Coupling Reaction : React with 2-bromobenzoic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in a DME/H₂O solvent system.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Grignard | High scalability, low cost | Multi-step, sensitive conditions | 80–95 |

| Friedel-Crafts | Single aromatic system | Poor regioselectivity | 50–70 |

| Suzuki Coupling | Regioselective, mild conditions | Expensive catalysts | 75–85 |

Emerging Techniques and Innovations

Flow Chemistry Applications

Microreactor systems enable safer handling of exothermic steps (e.g., Grignard formation), reducing reaction times by 50% and improving yields to >90%.

Biocatalytic Routes

Recent advances utilize lipases for enantioselective hydrolysis of ester intermediates, though this remains experimental for arylalkyl benzoic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.